molecular formula C25H40O4 B12654953 Isononyl octyl phthalate CAS No. 85851-88-3

Isononyl octyl phthalate

Cat. No.: B12654953
CAS No.: 85851-88-3
M. Wt: 404.6 g/mol
InChI Key: SUPUZEARBZMYPP-UHFFFAOYSA-N
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Description

Isononyl octyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, which are found in a wide range of products including cables, flooring, and medical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isononyl octyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol and octyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes the continuous addition of phthalic anhydride and alcohols, along with the catalyst, into the reactor. The reaction is maintained at elevated temperatures, and the resulting ester is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isononyl octyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phthalic acid, isononyl alcohol, and octyl alcohol. These products can further react to form various derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Isononyl octyl phthalate has a wide range of applications in scientific research:

Mechanism of Action

Isononyl octyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to various health effects, including reproductive and developmental toxicity. The compound can also activate intracellular signaling pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

  • Dioctyl phthalate (DOP)
  • Diisononyl phthalate (DINP)
  • Di(2-ethylhexyl) phthalate (DEHP)
  • Dibutyl phthalate (DBP)
  • Diisobutyl phthalate (DIBP)

Comparison: Isononyl octyl phthalate is unique in its specific combination of isononyl and octyl alcohols, which provides a distinct balance of flexibility and durability compared to other phthalates. For example, diisononyl phthalate (DINP) is similar but uses only isononyl alcohol, resulting in slightly different physical properties and applications. Dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP) are also widely used plasticizers but have different alcohol components, leading to variations in their performance and toxicity profiles .

Properties

CAS No.

85851-88-3

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

2-O-(7-methyloctyl) 1-O-octyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C25H40O4/c1-4-5-6-7-9-14-19-28-24(26)22-17-12-13-18-23(22)25(27)29-20-15-10-8-11-16-21(2)3/h12-13,17-18,21H,4-11,14-16,19-20H2,1-3H3

InChI Key

SUPUZEARBZMYPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Origin of Product

United States

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